7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
7-(2-Furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound featuring a dihydroquinazolinone core. Its structure includes a 2-furyl substituent at the 7-position, a 4-(2-methoxyphenyl)piperazine group at the 2-position, and a methyl group at the 4-position.
The dihydroquinazolinone scaffold contributes to conformational rigidity, while substituents like the methoxyphenyl group modulate electronic properties and lipophilicity, influencing bioavailability and target binding .
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H26N4O3/c1-16-23-18(14-17(15-20(23)29)21-8-5-13-31-21)26-24(25-16)28-11-9-27(10-12-28)19-6-3-4-7-22(19)30-2/h3-8,13,17H,9-12,14-15H2,1-2H3 |
InChI Key |
WYTAVVHMDQIZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4OC)CC(CC2=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furfural and an acid chloride.
Substitution with Piperazine: The methoxyphenyl-substituted piperazine can be synthesized separately and then coupled with the quinazolinone core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl alcohols or furyl ketones.
Reduction: Reduction reactions can target the quinazolinone core or the furyl group, potentially converting them into more saturated derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furyl alcohols, furyl ketones.
Reduction: Saturated quinazolinone derivatives, reduced furyl groups.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one has shown potential as a pharmacologically active agent. It is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dihydroquinazolinone Derivatives
*Calculated based on molecular formulas.
Key Observations :
- 2-Position : The 2-methoxyphenyl group (target) provides lipophilicity and hydrogen-bonding capacity, contrasting with pyridinyl (polar, basic) in and benzodioxolylmethyl (bulky, electron-rich) in .
- 4-Position : Methyl substitution enhances steric bulk and metabolic stability compared to unsubstituted analogs .
Physicochemical and Pharmacokinetic Properties
The benzodioxole substituent in may enhance metabolic resistance due to its electron-rich aromatic system .
Computational Similarity Assessment
Compound similarity is quantified using cheminformatics tools such as molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients. Key findings include:
- Tanimoto Similarity :
- Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., methoxy vs. pyridinyl) may cause significant differences in receptor binding .
Research Implications
- Drug Design : The target compound’s furyl and methoxyphenyl groups offer a balance of lipophilicity and hydrogen-bonding, making it a candidate for central nervous system (CNS) drug development.
- Virtual Screening : Ligand-based approaches using similarity metrics (e.g., MACCS fingerprints) can prioritize analogs with optimized substituents .
Biological Activity
7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article explores the biological activity of this compound through various studies and data.
- Molecular Formula : C23H23FN4O2
- Molecular Weight : 406.5 g/mol
- IUPAC Name : 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5-one
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including various receptors and enzymes. The presence of the piperazine ring and the quinazolinone core structure allows for modulation of biological pathways, leading to diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study on Mannich bases demonstrated that derivatives with piperazine moieties exhibited enhanced cytotoxicity against human cancer cell lines such as HeLa and HepG2 .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 1.5 |
| Compound B | HepG2 | 0.8 |
| 7-(2-furyl)... | A549 | TBD |
Antimicrobial Activity
Quinazolinones are also recognized for their antimicrobial properties. Studies have shown that modifications in the structure can lead to enhanced antibacterial and antifungal activities. The specific interactions at the molecular level are crucial for determining efficacy against pathogens .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their anxiolytic and antidepressant effects, which could be relevant for the development of new therapeutic agents targeting mental health conditions.
Case Studies
- Anticancer Study : A series of quinazolinone derivatives were evaluated for their cytotoxic effects on MCF-7 breast cancer cells. The study found that modifications in the phenyl ring significantly influenced cytotoxicity, with some compounds demonstrating IC50 values below 2 µg/mL .
- Antimicrobial Evaluation : In vitro studies assessed the antibacterial activity of related quinazolinones against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration.
Structure-Activity Relationship (SAR)
The structure-activity relationship of quinazolinones indicates that specific substitutions on the piperazine and phenyl rings can enhance biological activity. For example, compounds with electron-donating groups on the phenyl ring showed increased binding affinity to target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
